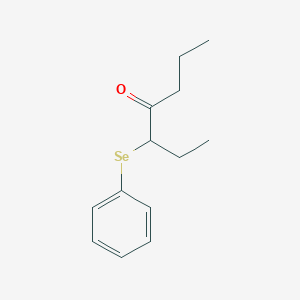![molecular formula C12H9Cl2NO3S B14615452 Pyridine, 2-[[(3,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide CAS No. 60264-27-9](/img/structure/B14615452.png)
Pyridine, 2-[[(3,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-[[(3,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide is a heterocyclic aromatic organic compound. It is characterized by the presence of a pyridine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom. The compound also features a sulfonyl group attached to the pyridine ring, along with a 3,4-dichlorophenylmethyl group. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[(3,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide typically involves the following steps:
-
Formation of the Pyridine Ring: : The pyridine ring can be synthesized using various methods, such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis. These methods involve the condensation of aldehydes, ketones, or nitriles with ammonia or amines under specific reaction conditions .
-
Introduction of the Sulfonyl Group: : The sulfonyl group can be introduced through sulfonation reactions, where the pyridine ring is treated with sulfonyl chlorides in the presence of a base, such as pyridine or triethylamine .
-
Attachment of the 3,4-Dichlorophenylmethyl Group: : The 3,4-dichlorophenylmethyl group can be attached to the pyridine ring through a Friedel-Crafts alkylation reaction. This involves the reaction of the pyridine ring with 3,4-dichlorobenzyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, where the sulfonyl group can be further oxidized to form sulfone derivatives .
-
Reduction: : Reduction reactions can convert the sulfonyl group to a sulfide group, altering the compound’s chemical properties .
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the 3,4-dichlorophenylmethyl group can be replaced by other nucleophiles .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Nucleophiles: Sodium methoxide, potassium cyanide, and amines are common nucleophiles used in substitution reactions.
Major Products
Sulfone Derivatives: Formed through oxidation reactions.
Sulfide Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Pyridine, 2-[[(3,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide has a wide range of applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules.
-
Biology: : The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals .
-
Medicine: : Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
-
Industry: : The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of Pyridine, 2-[[(3,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide involves its interaction with specific molecular targets:
-
Molecular Targets: : The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways .
-
Pathways Involved: : The compound can modulate signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a role in inflammation and immune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine, 2-[[(3,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide: Unique due to the presence of both the sulfonyl and 3,4-dichlorophenylmethyl groups.
Pyridine, 2-[[(3,4-dichlorophenyl)methyl]sulfonyl]-, 1-sulfide: Similar structure but with a sulfide group instead of a sulfonyl group.
Pyridine, 2-[[(3,4-dichlorophenyl)methyl]sulfonyl]-, 1-sulfone: Similar structure but with a sulfone group instead of a sulfonyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
60264-27-9 |
|---|---|
Molekularformel |
C12H9Cl2NO3S |
Molekulargewicht |
318.2 g/mol |
IUPAC-Name |
2-[(3,4-dichlorophenyl)methylsulfonyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C12H9Cl2NO3S/c13-10-5-4-9(7-11(10)14)8-19(17,18)12-3-1-2-6-15(12)16/h1-7H,8H2 |
InChI-Schlüssel |
QGFCJYDNCWNHQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=[N+](C(=C1)S(=O)(=O)CC2=CC(=C(C=C2)Cl)Cl)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


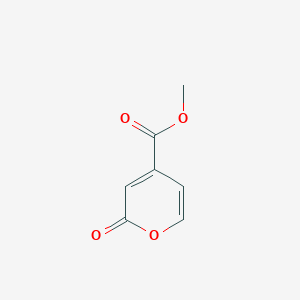
![3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine](/img/structure/B14615387.png)
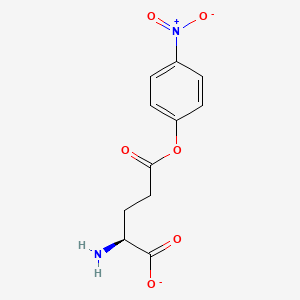
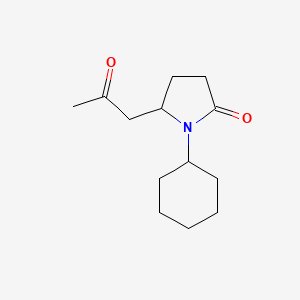
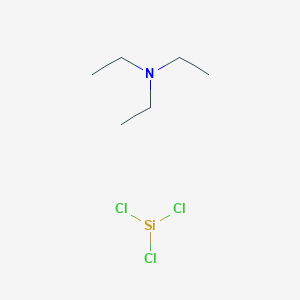
![3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B14615412.png)
![2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane](/img/structure/B14615420.png)
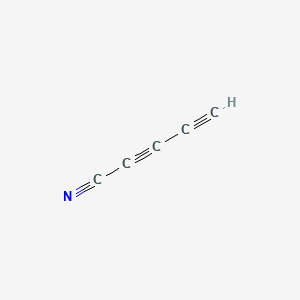
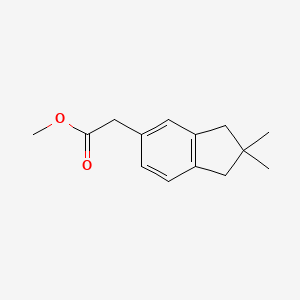

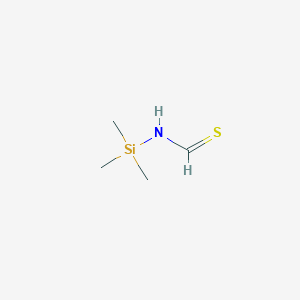
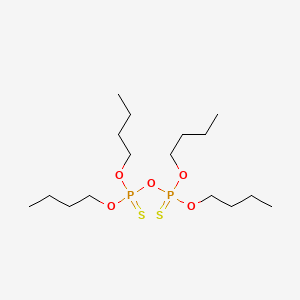
![2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate](/img/structure/B14615472.png)
